

# 2-[(4-chlorophenyl)methoxy]ethanol basic characteristics

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## Compound of Interest

Compound Name: 2-[(4-Chlorobenzyl)oxy]-1-ethanol

CAS No.: 1200-15-3

Cat. No.: B072105

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## Strategic Profile: 2-[(4-chlorophenyl)methoxy]ethanol

Technical Monograph & Utilization Guide

### Executive Technical Summary

2-[(4-chlorophenyl)methoxy]ethanol is a bifunctional organic intermediate characterized by a primary hydroxyl group linked via an ethylene bridge to a 4-chlorobenzyl ether moiety. In medicinal chemistry and material science, it serves as a critical O-benzyl protected building block.

Unlike its phenoxy analog (2-phenoxyethanol), the insertion of the benzylic methylene group ( ) alters the electronic influence of the chlorophenyl ring on the terminal alcohol, increasing nucleophilicity and modifying lipophilicity (LogP). This molecule is primarily utilized as a precursor in the synthesis of antihistamines, agrochemicals, and as a lipophilic linker in fragment-based drug discovery (FBDD).

### Physicochemical Characterization

The following data establishes the baseline identity for quality control and reaction stoichiometry.

Parameter	Value / Characteristic	Significance
IUPAC Name	2-[(4-chlorophenyl)methoxy]ethanol	Definitive nomenclature
Common Synonyms	2-(4-Chlorobenzyloxy)ethanol; Ethylene glycol 4-chlorobenzyl ether	Sourcing identifiers
CAS Registry	1200-15-3	Global identification
Molecular Formula		Stoichiometric calculation
Molecular Weight	186.63 g/mol	Mass balance
Density	g/cm <sup>3</sup>	Volumetric dosing
Boiling Point	131–132 °C @ 3 Torr	Vacuum distillation purification
LogP (Predicted)	~1.85	Lipophilicity/Membrane permeability
H-Bond Donors	1 (Primary Alcohol)	Derivatization potential
H-Bond Acceptors	2 (Ether, Alcohol)	Solubility profile

## Synthetic Methodology: Optimized Workflow

The most robust synthesis involves a Williamson Ether Synthesis utilizing phase-transfer catalysis (PTC) to minimize side reactions (such as self-polymerization of ethylene glycol).

### Reaction Logic

- Electrophile: 4-Chlorobenzyl chloride (High reactivity due to benzylic position).
- Nucleophile: Ethylene glycol (Used in excess to favor mono-alkylation over di-alkylation).
- Base: Sodium Hydroxide (NaOH) or Sodium Hydride (NaH).
- Catalyst: Tetrabutylammonium bromide (TBAB) for liquid-liquid PTC.

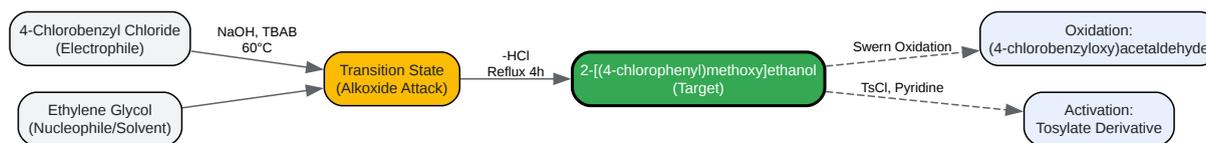
## Step-by-Step Protocol

Objective: Synthesis of 100g of 2-[(4-chlorophenyl)methoxy]ethanol.

- Setup: Equip a 1L 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and dropping funnel.
- Solvent System: Charge the flask with Ethylene Glycol (300 mL) (Excess serves as solvent and reactant to prevent formation of the bis-benzyl ether).
- Activation: Add NaOH pellets (20g, 0.5 mol) and TBAB (1.6g, 5 mmol). Heat to 60°C with vigorous stirring until dissolved.
- Addition: Dropwise add 4-Chlorobenzyl chloride (64.4g, 0.4 mol) over 45 minutes. Caution: Exothermic.
- Reaction: Reflux at 100°C for 4 hours. Monitor consumption of benzyl chloride via TLC (Hexane:EtOAc 8:2).
- Workup:
  - Cool to room temperature.
  - Dilute with water (500 mL) and extract with Dichloromethane (DCM) ( mL).
  - Wash organic layer with brine ( mL).
  - Dry over anhydrous and concentrate in vacuo.
- Purification: Distill the crude oil under reduced pressure (0.5–3 mmHg). Collect fraction boiling at ~128–132°C.

## Synthetic Pathway Visualization

The following diagram illustrates the synthesis and potential downstream derivatization pathways.



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Caption: Figure 1. Phase-transfer catalyzed synthesis of 2-[(4-chlorophenyl)methoxy]ethanol and key derivatization options.

## Analytical Validation (Self-Validating System)

To ensure the protocol yielded the correct isomer (mono-ether vs. bis-ether), use the following spectroscopic markers.

- $^1\text{H}$  NMR ( $^1\text{H}$  NMR, 400 MHz):
  - 7.30 (m, 4H): Aromatic protons (Characteristic AA'BB' system of 4-chlorophenyl).
  - 4.55 (s, 2H): Benzylic (Singlet, shifts downfield due to oxygen).
  - 3.75 (m, 2H): (Methylene adjacent to ether).
  - 3.60 (m, 2H): (Methylene adjacent to alcohol).
  - 2.10 (br s, 1H): (Exchangeable with

).

- Mass Spectrometry (GC-MS):

- Molecular Ion:

- 186 (M+) and 188 (M+2) in 3:1 ratio (Chlorine isotope pattern).

- Base Peak:

- 125 (

- cation), indicating cleavage of the benzyl ether bond.

## Biopharmaceutical Implications

For researchers applying this molecule in drug development:

- **Metabolic Stability:** The benzylic ether linkage is susceptible to oxidative dealkylation by Cytochrome P450 enzymes (specifically CYP2D6 or CYP3A4), yielding 4-chlorobenzyl alcohol and ethylene glycol. This must be accounted for in ADME studies.
- **Blood-Brain Barrier (BBB):** With a LogP of ~1.85 and a molecular weight < 200, this molecule exhibits high passive diffusion potential. It is an excellent candidate for CNS-active drug linkers.
- **Fragment-Based Discovery:** The 4-chlorobenzyl moiety is a "privileged structure" often binding to hydrophobic pockets in GPCRs (e.g., Histamine H1 receptors).

## Safety & Toxicology (HSE)

- **Hazard Classification:** Irritant (Skin/Eye).
- **Handling:** Wear nitrile gloves and safety goggles. The benzyl chloride precursor is a potent lachrymator; all initial steps must occur in a fume hood.
- **Storage:** Hygroscopic. Store under nitrogen in a cool, dry place to prevent moisture absorption which complicates stoichiometric precision in downstream reactions.

## References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15907 (Related Analog). Retrieved from [[Link](#)](Note: Used for comparative physicochemical property verification).
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Ed.). Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis protocols).
- NIST Chemistry WebBook. 2-(4-Chlorophenyl)ethanol derivatives thermochemistry. Retrieved from [[Link](#)][1]

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## Sources

- 1. 2-(4-Methoxyphenyl)ethanol [[webbook.nist.gov](http://webbook.nist.gov)]
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